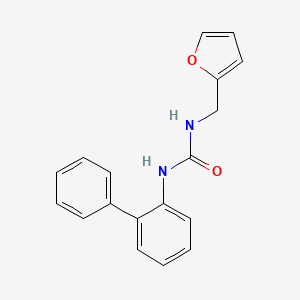
1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea, also known as FPU-1, is a novel compound with potential applications in scientific research. FPU-1 was first synthesized in 2010 by a team of researchers from the University of California, San Diego. Since then, FPU-1 has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential applications in the field of biochemistry.
Mécanisme D'action
1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea is believed to inhibit PARP by binding to the enzyme's catalytic domain. This prevents PARP from repairing damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. The exact mechanism by which 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea binds to PARP is not yet fully understood, but studies have suggested that it may interact with key amino acid residues in the enzyme's active site.
Biochemical and Physiological Effects:
1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to have a number of biochemical and physiological effects. In addition to its PARP-inhibiting activity, 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to inhibit the activity of other enzymes, including caspase-3 and -7, which play a role in programmed cell death. 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea has also been shown to induce apoptosis (cell death) in cancer cells, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea is its potency as a PARP inhibitor. Studies have shown that 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea is more effective at inhibiting PARP than other compounds currently used in research. However, 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea also has some limitations. For example, it has been shown to have poor solubility in water, which can make it difficult to use in some experiments. Additionally, more research is needed to fully understand the mechanism of action of 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea and its potential side effects.
Orientations Futures
There are a number of potential future directions for research on 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea. One area of interest is the development of more effective synthesis methods for 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea, with the goal of improving yield and purity. Another area of interest is the investigation of 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea's potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Additionally, more research is needed to fully understand the mechanism of action of 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea and its potential applications in other areas of biochemistry.
Méthodes De Synthèse
The synthesis of 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea involves the reaction of furan-2-carbaldehyde with 2-phenylbenzene-1,3-diamine in the presence of a catalyst. The resulting product is then treated with urea to yield 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea. The synthesis of 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Applications De Recherche Scientifique
1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to have potential applications in scientific research, particularly in the field of biochemistry. One study found that 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair. This suggests that 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea may have applications in cancer research, as cancer cells are often more reliant on PARP for DNA repair than normal cells.
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-phenylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(19-13-15-9-6-12-22-15)20-17-11-5-4-10-16(17)14-7-2-1-3-8-14/h1-12H,13H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANBPJXPWGZXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

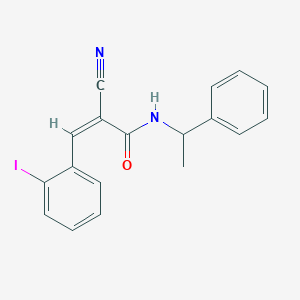

![N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7564783.png)
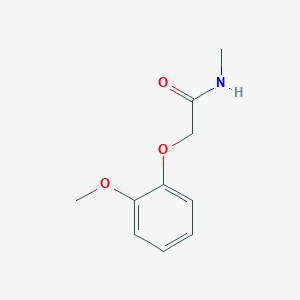
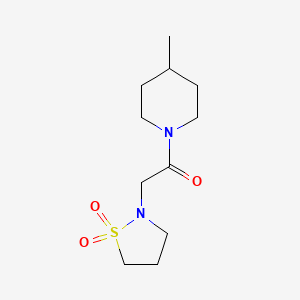
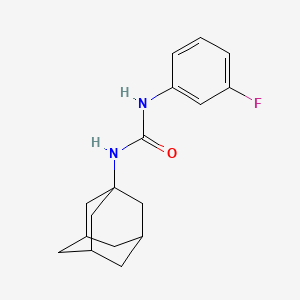
![N-[3-(oxolan-2-ylmethoxy)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7564813.png)
![N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7564815.png)
![N-[3-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7564821.png)
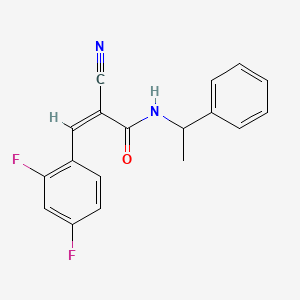
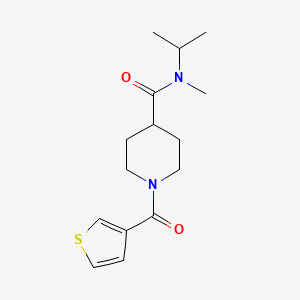
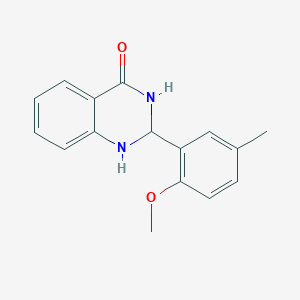

![2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide](/img/structure/B7564871.png)